3-nitropyren-1-ol

概要

説明

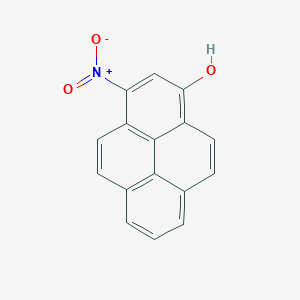

3-nitropyren-1-ol is a derivative of polycyclic aromatic hydrocarbons, specifically pyrene. It is characterized by the presence of a nitro group (-NO2) at the first position and a hydroxyl group (-OH) at the third position of the pyrene ring. This compound is of significant interest due to its environmental presence and potential health impacts.

準備方法

Synthetic Routes and Reaction Conditions: 3-nitropyren-1-ol can be synthesized through various indirect methods. One common approach involves the nitration of pyrene followed by selective hydroxylation. The nitration process typically employs nitric acid or nitrogen dioxide as nitrating agents under controlled conditions to introduce the nitro group. Subsequent hydroxylation can be achieved using reagents such as perhydrodibenzo-18-crown-6 in N,N-dimethylformamide at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and hydroxylation reactions. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

化学反応の分析

Types of Reactions: 3-nitropyren-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of nitro-pyrenequinones.

Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions activated by the nitro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as tert-butyl chloride in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro-pyrenequinones.

Reduction: Amino-pyrenes.

Substitution: Various substituted nitropyrenes depending on the electrophile used.

科学的研究の応用

Mutagenicity Studies

3-Nitropyren-1-ol is primarily used in mutagenicity studies , where it serves as a model compound for evaluating the mutagenic effects of nitro-polycyclic aromatic hydrocarbons (NPAHs). Research indicates that:

- It exhibits higher mutagenic activity than other nitropyrene derivatives when tested with Salmonella typhimurium strains, a standard organism for mutagenicity testing.

- The compound can form DNA adducts, leading to mutations that may contribute to carcinogenesis .

- Notably, its mutagenic effects are pronounced at lower doses but diminish at higher concentrations, suggesting a complex interaction with metabolic pathways.

Environmental Monitoring

In the context of environmental science , this compound is utilized for:

- Pollution assessment : It acts as a biomarker for evaluating air pollution levels, particularly from diesel exhaust, where nitro derivatives are prevalent .

- Monitoring combustion processes : Its presence can indicate the impact of combustion emissions on air quality and environmental health.

Research Applications

This compound serves various roles in scientific research:

- As a model compound in studies investigating the metabolic activation of nitro compounds and their subsequent health risks. This includes examining how enzymes such as cytochrome P450 metabolize these compounds and their implications for human health .

- In studies assessing the mechanisms of genotoxicity , where it helps elucidate pathways leading to DNA damage and potential cancer risk associated with exposure to NPAHs .

Comparative Analysis of Nitro Compounds

To better understand the unique properties of this compound, the following table compares it with other nitropyrene derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Nitropyrene | Nitro group on pyrene | Found in diesel emissions; classified as a known carcinogen. |

| 2-Nitropyrene | Nitro group at a different position | Exhibits similar mutagenicity but less studied. |

| 4-Nitropyrene | Another positional isomer | May have distinct metabolic pathways compared to this compound. |

| This compound | Hydroxyl group at position 1 | More mutagenic than other nitropyrene derivatives; unique reactivity. |

Case Studies

Several studies have documented the applications and implications of this compound:

- Mutagenicity Testing : A study demonstrated that this compound was significantly more mutagenic than its counterparts when tested under controlled conditions using bacterial assays. This highlights its importance in assessing environmental pollutants' health impacts.

- Environmental Persistence : Research utilizing mass spectrometry has shown that nitro derivatives like this compound persist in various environmental matrices, including soil and water samples, making them crucial indicators for environmental monitoring efforts .

- Health Risk Assessment : Investigations into the metabolic pathways of this compound revealed critical insights into how it interacts with human enzymes, emphasizing the need for further study into its potential health risks associated with exposure to PAHs .

作用機序

3-nitropyren-1-ol exerts its effects primarily through metabolic activation by cytochrome P450 enzymes. These enzymes facilitate the formation of reactive intermediates, such as epoxides and hydroxylated metabolites, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The major pathways involved include epoxidation and hydroxylation, with cytochrome P450 2A13 and 2E1 being key enzymes .

類似化合物との比較

1-Nitropyrene: Lacks the hydroxyl group but shares similar nitro group reactivity.

3-Nitrobenzanthrone: Another nitro-polycyclic aromatic hydrocarbon with similar environmental and health impacts.

1,6-Dinitropyrene and 1,8-Dinitropyrene: These compounds have multiple nitro groups, leading to higher mutagenic potency.

Uniqueness: 3-nitropyren-1-ol is unique due to the presence of both nitro and hydroxyl groups, which influence its chemical reactivity and biological effects. The hydroxyl group enhances its solubility and potential for forming hydrogen bonds, impacting its interactions with biological molecules.

生物活性

3-Nitropyren-1-ol is a nitroaromatic compound that has gained attention due to its potential biological activity, particularly its carcinogenic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its metabolic pathways, carcinogenicity, and related health effects based on diverse scientific sources.

This compound possesses a nitro group (-NO2) attached to a pyrene structure, which is known for its polycyclic aromatic hydrocarbon (PAH) characteristics. The presence of the nitro group significantly alters its reactivity and biological interactions.

Metabolism and Activation

The metabolism of nitropyrene compounds, including this compound, typically involves reduction and acetylation processes. Studies have shown that nitropyrenes are activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, resulting in mutagenic and carcinogenic effects.

Table 1: Metabolic Pathways of this compound

| Metabolic Pathway | Description |

|---|---|

| Reduction | Conversion to hydroxylamine derivatives |

| Acetylation | Formation of N-acetylated metabolites |

| DNA Adduct Formation | Binding to nucleic acids leading to mutations |

Carcinogenicity

Research indicates that this compound exhibits significant carcinogenic potential. Experimental studies involving animal models have demonstrated that exposure to nitropyrene compounds can lead to tumor formation in various tissues.

Case Studies

- Rat Studies : In a study where rats were administered 1-nitropyrene (a related compound), mammary adenocarcinomas were induced in a dose-dependent manner, highlighting the potential for similar effects with this compound .

- Mouse Models : BALB/c mice treated with nitropyrene derivatives showed increased incidences of lung tumors compared to controls, suggesting that this compound may also contribute to pulmonary carcinogenesis .

Biological Effects

The biological effects of this compound extend beyond carcinogenicity. It has been shown to induce oxidative stress and inflammation in cellular models, which are critical factors in cancer progression.

Table 2: Biological Effects of this compound

| Effect | Mechanism |

|---|---|

| DNA Damage | Formation of DNA adducts through reactive intermediates |

| Oxidative Stress | Generation of reactive oxygen species (ROS) |

| Inflammation | Activation of pro-inflammatory pathways |

Research Findings

Recent studies have focused on elucidating the specific mechanisms by which this compound exerts its biological effects. For example:

- Genotoxicity Assessment : Research has shown that metabolites of nitropyrenes can cause significant DNA damage, leading to mutations and cancer .

- In Vitro Studies : Cell culture experiments have demonstrated that exposure to this compound results in increased cell proliferation and altered gene expression associated with oncogenesis .

特性

IUPAC Name |

3-nitropyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)11-6-4-9-2-1-3-10-5-7-12(14)16(11)15(9)10/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQCPFGCIYLAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235754 | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86674-49-9 | |

| Record name | 3-Hydroxy-1-nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86674-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086674499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which enzyme is primarily responsible for the formation of 1-nitropyrene-3-ol in rabbit liver?

A1: The study demonstrates that cytochrome P450 form 6 (CYP450 form 6) plays a major role in the generation of 1-nitropyrene-3-ol. When rabbit liver microsomes were incubated with 1-nitropyrene in the presence of purified CYP450 form 6, 54% of the resulting metabolites were identified as 1-nitropyrene-3-ol. []

Q2: Are there other metabolic pathways for 1-nitropyrene besides the formation of 1-nitropyrene-3-ol?

A2: Yes, the research indicates that 1-nitropyrene is metabolized into various other compounds. For instance, cytochrome P450 form 3b primarily produces 1-nitropyren-6-ol and 1-nitropyren-8-ol. Furthermore, both form 2 and form 3b can produce dihydrodiols in the K-region of 1-nitropyrene, while forms 3c and 6 do not. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。